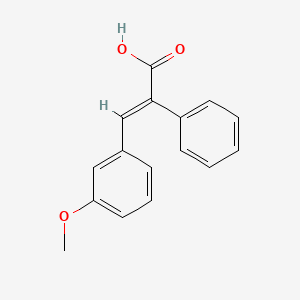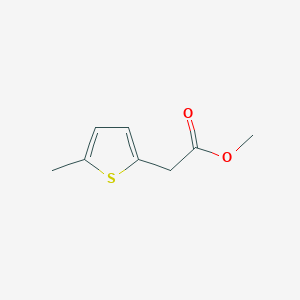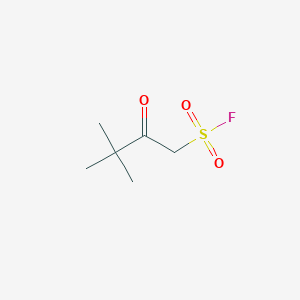
3,3-Dimethyl-2-oxobutane-1-sulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethyl-2-oxobutane-1-sulfonyl fluoride is a chemical compound with the molecular formula C6H11FO3S and a molecular weight of 182.22 g/mol . This compound is known for its versatility and high purity, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
The synthesis of 3,3-Dimethyl-2-oxobutane-1-sulfonyl fluoride typically involves the use of fluorosulfonyl radicals. These radicals are generated from different precursors and participate in the synthesis of diverse functionalized sulfonyl fluorides . One common method involves the fluoride-chloride exchange from the corresponding sulfonyl chlorides . Other methods include conjugate addition, electrophilic fluorination of thiols, anodic oxidative fluorination, and SO2 insertion/fluorination . Industrial production methods often utilize sulfuryl fluoride gas (SO2F2) and other solid reagents like FDIT and AISF as synthetic equivalents of electrophilic “FSO2+” synthons .
Analyse Chemischer Reaktionen
3,3-Dimethyl-2-oxobutane-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonyl fluorides.
Reduction: Reduction reactions can convert it into different functional groups.
Substitution: It readily undergoes nucleophilic substitution reactions, where the fluoride leaving group is replaced by nucleophiles such as amines, phenoxides, and enolates. Common reagents used in these reactions include sulfuryl fluoride gas, fluorosulfonyl radicals, and various nucleophiles Major products formed from these reactions include sulfonamides, aryl nonaflates, and alkenyl nonaflates.
Wissenschaftliche Forschungsanwendungen
3,3-Dimethyl-2-oxobutane-1-sulfonyl fluoride has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 3,3-Dimethyl-2-oxobutane-1-sulfonyl fluoride involves its ability to act as an electrophile, targeting active serine, threonine, tyrosine, lysine, cysteine, and histidine residues . This compound forms covalent bonds with these residues, leading to the modification of proteins and other biomolecules. The molecular targets and pathways involved include various enzymes and proteins that play crucial roles in biological processes .
Vergleich Mit ähnlichen Verbindungen
3,3-Dimethyl-2-oxobutane-1-sulfonyl fluoride can be compared with other sulfonyl fluorides, such as:
Perfluorobutanesulfonyl fluoride: This compound is a colorless, volatile liquid used as an electrophile in palladium-catalyzed cross-coupling reactions.
1-(Fluorosulfonyl)-2,3-dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate: This compound is used in various chemical reactions and has similar applications in synthetic chemistry. The uniqueness of this compound lies in its specific molecular structure, which imparts distinct reactivity and stability compared to other sulfonyl fluorides.
Eigenschaften
Molekularformel |
C6H11FO3S |
|---|---|
Molekulargewicht |
182.22 g/mol |
IUPAC-Name |
3,3-dimethyl-2-oxobutane-1-sulfonyl fluoride |
InChI |
InChI=1S/C6H11FO3S/c1-6(2,3)5(8)4-11(7,9)10/h4H2,1-3H3 |
InChI-Schlüssel |
ZBXOAWRKHCQTCA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)CS(=O)(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Amino-3-[(2-methylpropyl)amino]benzoic acid](/img/structure/B13072362.png)

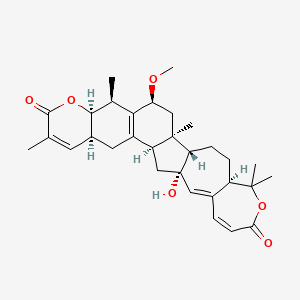
![2-Ethyl-6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13072377.png)
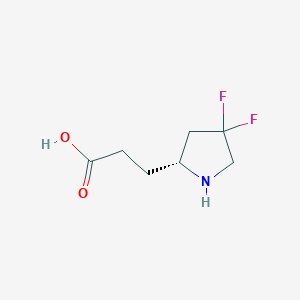
![6-[({3-[(2,4-Dichlorophenyl)methoxy]phenyl}formohydrazido)carbonyl]cyclohex-3-ene-1-carboxylicacid](/img/structure/B13072390.png)
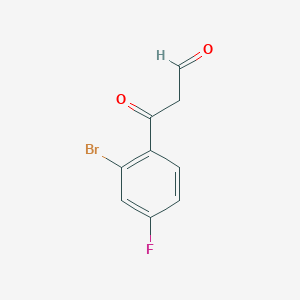
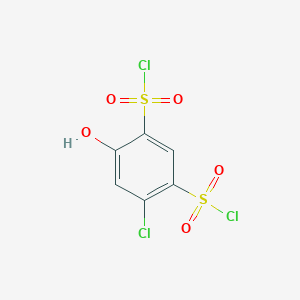
![5-Fluoro-2-aza-bicyclo[2.2.1]heptane](/img/structure/B13072412.png)
amine](/img/structure/B13072420.png)
